Pyrimidin-2-ylmethanamine acetate
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Overview
Description
Pyrimidin-2-ylmethanamine acetate is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Pyrimidin-2-ylmethanamine acetate primarily targets cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins . These compounds are vital inflammatory mediators, and their inhibition leads to anti-inflammatory effects .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their expression and activities . This inhibitory action results in a decrease in the production of certain vital inflammatory mediators, including prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
The affected biochemical pathways primarily involve the metabolism of arachidonic acid. By inhibiting COX enzymes, this compound disrupts the conversion of arachidonic acid into various inflammatory mediators . This disruption can lead to downstream effects such as a reduction in inflammation and associated symptoms.
Result of Action
The primary result of the action of this compound is its anti-inflammatory effects . By inhibiting the expression and activities of certain vital inflammatory mediators, the compound can reduce inflammation and alleviate associated symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route for pyrimidin-2-ylmethanamine acetate involves the reaction of pyrimidine with formaldehyde and ammonium acetate. This reaction typically occurs under mild conditions and can be catalyzed by acids or bases. Another method involves the use of Williamson ether synthesis, where pyrimidine is reacted with an appropriate alkyl halide in the presence of a strong base .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: Pyrimidin-2-ylmethanamine acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into pyrimidin-2-ylmethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrimidine-2-carboxylic acid derivatives.
Reduction: Pyrimidin-2-ylmethanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagent used.
Scientific Research Applications
Pyrimidin-2-ylmethanamine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential components of DNA and RNA.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Pyrimidin-2-ylmethanamine acetate can be compared with other similar compounds, such as:
2-Aminopyrimidine: Similar in structure but lacks the methanamine group.
Pyrimidine-2-carboxylic acid: An oxidized form of this compound.
Pyrimidin-2-ylmethanol: A reduced form of this compound.
Uniqueness: Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
acetic acid;pyrimidin-2-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.C2H4O2/c6-4-5-7-2-1-3-8-5;1-2(3)4/h1-3H,4,6H2;1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLVMBSMPAAYNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CN=C(N=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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